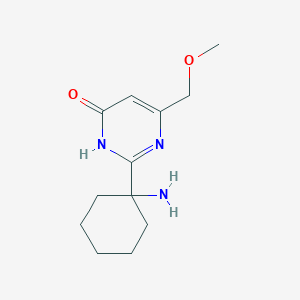

2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one

Description

2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a 3,4-dihydropyrimidin-4-one core substituted with a 1-aminocyclohexyl group at position 2 and a methoxymethyl group at position 4. Dihydropyrimidinones are widely studied for their pharmacological relevance, including roles as calcium channel modulators and enzyme inhibitors .

Properties

Molecular Formula |

C12H19N3O2 |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

2-(1-aminocyclohexyl)-4-(methoxymethyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H19N3O2/c1-17-8-9-7-10(16)15-11(14-9)12(13)5-3-2-4-6-12/h7H,2-6,8,13H2,1H3,(H,14,15,16) |

InChI Key |

AHZUKCJFJZSZIV-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=O)NC(=N1)C2(CCCCC2)N |

Origin of Product |

United States |

Preparation Methods

General Synthesis Pathway Overview

The synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives, including the target compound, often involves Biginelli-type reactions . These are multi-component reactions that utilize a β-ketoester (or its derivative), an aldehyde, and urea or thiourea under acidic or catalytic conditions. Modifications to this classical reaction enable the incorporation of specific functional groups, such as the aminocyclohexyl and methoxymethyl substituents.

Key Preparation Methods

One-Pot Multi-Component Reaction

This method is commonly employed for synthesizing dihydropyrimidinone derivatives and involves:

-

- A β-ketoester (e.g., ethyl acetoacetate)

- A substituted aldehyde (for introducing the methoxymethyl group)

- Urea or thiourea

- An amine source for cyclohexylamine substitution

-

- Acidic catalysts (e.g., HCl or Lewis acids like FeCl₃)

- Solvent-free or solvent-assisted conditions

- Heating at moderate temperatures (80–120 °C)

-

- High yields

- Simplicity of operation

- Conformance with green chemistry principles when using recyclable catalysts

Example Protocol:

A one-pot reaction involving ethyl acetoacetate, methoxymethyl aldehyde, urea, and cyclohexylamine in the presence of an acidic catalyst under reflux conditions could yield the desired product with high purity.

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation is an efficient energy source for accelerating the Biginelli reaction.

-

- Similar to the one-pot reaction

- Cyclohexylamine as the amine source

-

- Tetrabutylammonium bromide (TBAB) or other ionic liquids

-

- Microwave irradiation at ~80–100 °C

- Short reaction times (3–5 minutes)

Example Protocol:

Combine ethyl acetoacetate, methoxymethyl aldehyde, urea, and cyclohexylamine with TBAB under microwave irradiation for a few minutes to achieve excellent yields.

Green Catalysis Using Reusable Nanocatalysts

Recent advancements in green chemistry have led to the use of heterogeneous nanocatalysts for synthesizing dihydropyrimidinones.

-

- SO₃H-functionalized magnetic nanoparticles (e.g., SO₃H@imine-ZCMNPs)

-

- Solvent-free environment

- Reaction temperature ~90 °C

Example Protocol:

React ethyl acetoacetate, methoxymethyl aldehyde, and urea in the presence of SO₃H@imine-ZCMNPs under solvent-free conditions at elevated temperatures to obtain the desired product.

Sequential Kornblum Oxidation Followed by Biginelli Reaction

This method involves an initial oxidation step followed by a Biginelli condensation.

Steps :

- Oxidize benzyl halide to aldehyde using Kornblum oxidation (DMSO as solvent at ~80 °C)

- React the in-situ generated aldehyde with ethyl acetoacetate and urea under microwave irradiation

Example Protocol:

Perform Kornblum oxidation on benzyl bromide to generate methoxymethyl aldehyde in situ. Then conduct a Biginelli reaction with ethyl acetoacetate and cyclohexylamine under microwave conditions to synthesize the target compound.

Data Table: Comparison of Synthesis Methods

| Method | Catalyst/Condition | Reaction Time | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| One-Pot Multi-Component Reaction | Acidic catalyst; reflux | ~4–6 hours | High | Moderate |

| Microwave-Assisted Synthesis | TBAB; solvent-free | ~3–5 minutes | ~90–95 | Low |

| Green Catalysis with Nanoparticles | SO₃H@imine-ZCMNPs; solvent-free | ~1 hour | High | Very Low |

| Kornblum Oxidation + Biginelli | Microwave; DMSO solvent | ~30 minutes | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The dihydropyrimidinone core can be reduced to form tetrahydropyrimidinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield aldehydes or carboxylic acids, while reduction of the dihydropyrimidinone core can produce tetrahydropyrimidinones.

Scientific Research Applications

2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.

Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylamine moiety can interact with specific binding sites, while the dihydropyrimidinone core can modulate the activity of the target. This dual interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Dihydropyrimidinone Derivatives

Key Observations :

Key Observations :

- The target compound’s synthesis may benefit from FeCl₃ or ionic liquid catalysts due to their high efficiency and environmental friendliness .

- Cu₂O-based systems (used for analogs like compound 17) are suitable for introducing electron-deficient aryl groups (e.g., 3,4-difluorophenyl) but require longer reaction times .

Biological Activity

2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the dihydropyrimidinone class. This compound exhibits significant biological activity, which can be attributed to its unique structural features, including a pyrimidine ring substituted with an amino group and a methoxymethyl group. The cyclohexyl group further enhances its complexity and potential interactions with biological targets.

- Molecular Formula : C₁₂H₁₉N₃O₂

- Molecular Weight : 237.30 g/mol

- CAS Number : 1334102-42-9

Biological Activities

Research indicates that compounds in the dihydropyrimidinone class, including this compound, exhibit a variety of pharmacological effects:

- Antimicrobial Activity : Dihydropyrimidinones have shown promising antimicrobial properties against various bacterial strains. For instance, studies have indicated that related compounds possess significant antibacterial activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus .

- Cytotoxicity : The cytotoxic properties of this compound have been explored in various studies, revealing its potential as an anticancer agent. The structure-activity relationship (SAR) suggests that modifications to the amino and methoxymethyl groups could enhance cytotoxic activity against cancer cell lines .

- Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in disease processes, making them candidates for therapeutic applications .

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound is crucial for its biological activity. The following table summarizes the structural features and biological activities of similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,4-Dihydropyrimidin-2(1H)-one | Basic pyrimidine structure | Exhibits broad biological activities |

| 5-Methyl-3,4-dihydropyrimidin-2(1H)-one | Methyl substitution at position 5 | Enhanced lipophilicity; potential CNS activity |

| 4-Amino-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Amino group at position 4 | Notable antitumor activity |

| 2-(Aminomethyl) pyrimidine derivatives | Varying substitutions on the pyrimidine ring | Diverse pharmacological profiles |

Case Studies

Several studies have focused on the biological evaluation of dihydropyrimidinones:

- Antibacterial Evaluation : A study conducted on a library of dihydropyrimidinone derivatives demonstrated varying degrees of antibacterial activity. Compounds were tested against several strains, with some achieving minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cytotoxic Studies : Research highlighted the cytotoxic effects of substituted dihydropyrimidinones on various cancer cell lines. The results indicated that specific substitutions could significantly enhance the anticancer properties of these compounds .

- Enzyme Interaction Studies : Investigations into the interaction of these compounds with key enzymes have provided insights into their mechanisms of action, suggesting pathways for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.